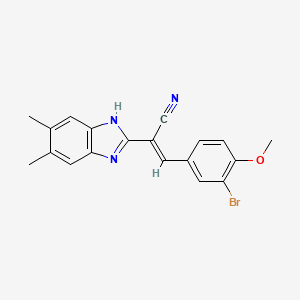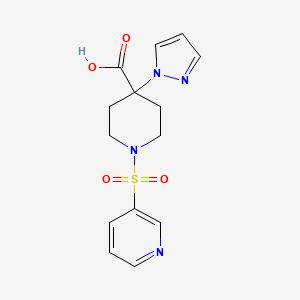![molecular formula C19H32N4 B5487372 4-[3-(1-isobutyl-4-piperidinyl)-1-pyrrolidinyl]-5,6-dimethylpyrimidine](/img/structure/B5487372.png)
4-[3-(1-isobutyl-4-piperidinyl)-1-pyrrolidinyl]-5,6-dimethylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(1-isobutyl-4-piperidinyl)-1-pyrrolidinyl]-5,6-dimethylpyrimidine, commonly known as IDPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. IDPP belongs to the class of pyrimidine derivatives and has been shown to exhibit a range of biological activities, including anticonvulsant, antinociceptive, and anxiolytic effects.
作用機序
The exact mechanism of action of IDPP is not fully understood, but it is believed to act on the GABAergic system, which is involved in the regulation of neurotransmitters in the brain. IDPP has been shown to increase the levels of GABA, an inhibitory neurotransmitter, in the brain, which may contribute to its anticonvulsant, anxiolytic, and antinociceptive effects.
Biochemical and Physiological Effects:
IDPP has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which may contribute to its anticonvulsant, anxiolytic, and antinociceptive effects. Additionally, IDPP has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its therapeutic potential.
実験室実験の利点と制限
One advantage of using IDPP in lab experiments is its potential therapeutic applications in various neurological and psychiatric disorders. Additionally, IDPP has been shown to have low toxicity and is well-tolerated in animal studies. However, one limitation of using IDPP in lab experiments is the lack of understanding of its exact mechanism of action, which may hinder the development of targeted therapies.
将来の方向性
There are several future directions for research on IDPP. One direction is to further investigate its potential therapeutic applications in various neurological and psychiatric disorders. Another direction is to investigate its mechanism of action and develop targeted therapies. Additionally, more research is needed to fully understand the biochemical and physiological effects of IDPP, which may contribute to its therapeutic potential.
合成法
IDPP can be synthesized using a variety of methods, including the reaction of 2,4-diamino-5,6-dimethylpyrimidine with 1-isobutyl-4-piperidone followed by the addition of pyrrolidine. Another method involves the reaction of 2,4-diamino-5,6-dimethylpyrimidine with 1-isobutyl-4-piperidinol, followed by the addition of pyrrolidine.
科学的研究の応用
IDPP has been investigated for its potential therapeutic applications in various scientific research studies. One such study showed that IDPP has anticonvulsant effects and can be used in the treatment of epilepsy. Another study demonstrated that IDPP has anxiolytic effects and can be used in the treatment of anxiety disorders. Additionally, IDPP has been shown to have antinociceptive effects, making it a potential candidate for the treatment of pain.
特性
IUPAC Name |
4,5-dimethyl-6-[3-[1-(2-methylpropyl)piperidin-4-yl]pyrrolidin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N4/c1-14(2)11-22-8-5-17(6-9-22)18-7-10-23(12-18)19-15(3)16(4)20-13-21-19/h13-14,17-18H,5-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJDUVHYPIFGLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1N2CCC(C2)C3CCN(CC3)CC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl {[4-ethyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5487293.png)


![N~3~-[3-(acetylamino)phenyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide](/img/structure/B5487324.png)
![2-propyl-4-{[3-(1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}pyridine](/img/structure/B5487329.png)
![2-[2-(5-chloro-2-methoxyphenyl)vinyl]-8-quinolinyl acetate](/img/structure/B5487335.png)
![5-{[(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B5487345.png)
![4-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-1-(3-methoxybenzyl)-2-piperazinone](/img/structure/B5487353.png)


![3-{[(4-fluorobenzyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5487380.png)
![N-[4-({[(2,4-difluorophenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5487400.png)
![3-allyl-5-{2-[3-(2-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5487409.png)

